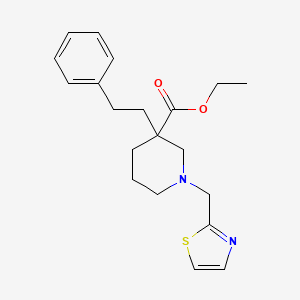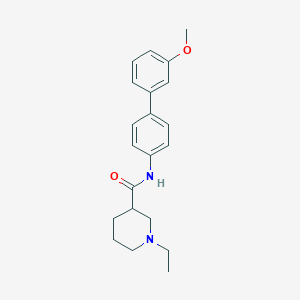![molecular formula C19H27NO7 B6036321 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B6036321.png)
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a methoxy group, and an oxalic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenol with allyl bromide to form 4-methoxy-2-prop-2-enylphenol. This intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the allyl group can be reduced to a single bond.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used.
Major Products Formed
Oxidation: Formation of 4-[3-(4-Hydroxy-2-prop-2-enylphenoxy)propyl]morpholine.
Reduction: Formation of 4-[3-(4-Methoxy-2-propylphenoxy)propyl]morpholine.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(4-Methoxyphenoxy)propyl]morpholine: Lacks the allyl group, resulting in different chemical properties and reactivity.
4-[3-(4-Hydroxy-2-prop-2-enylphenoxy)propyl]morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[3-(4-Methoxy-2-propylphenoxy)propyl]morpholine: Similar structure but with a single bond in the propyl group instead of a double bond.
Uniqueness
4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring, methoxy group, and oxalic acid moiety allows for diverse applications and interactions in various scientific fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.C2H2O4/c1-3-5-15-14-16(19-2)6-7-17(15)21-11-4-8-18-9-12-20-13-10-18;3-1(4)2(5)6/h3,6-7,14H,1,4-5,8-13H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFLTXFNDZKEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-ethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6036239.png)
![5-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6036242.png)
![N-butyl-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6036245.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(4-pentenoyl)piperidine](/img/structure/B6036252.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6036253.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6036257.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6036258.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6036267.png)

![2-({3-[(benzylamino)sulfonyl]-4-bromobenzoyl}amino)benzoic acid](/img/structure/B6036295.png)
![4-[2-(3-methyl-1-piperazinyl)ethoxy]benzonitrile](/img/structure/B6036303.png)


![6-chloro-2-(1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6036331.png)
